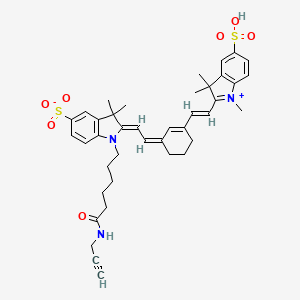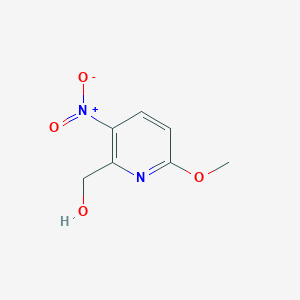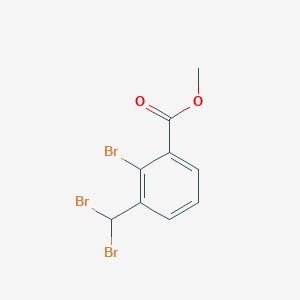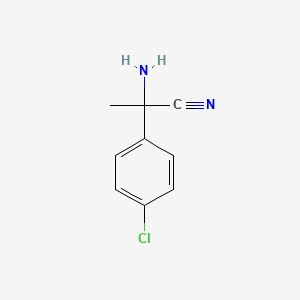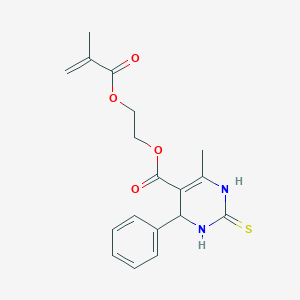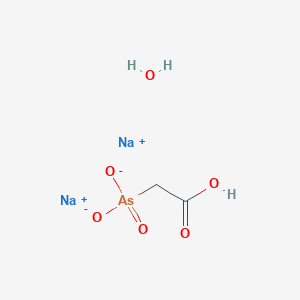
Disodium 2-hydrogen arsonatoacetate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 2-hydrogen arsonatoacetate hydrate is a chemical compound with the molecular formula C2H8AsNaO6. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-hydrogen arsonatoacetate hydrate typically involves the reaction of arsenic acid with sodium acetate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
H3AsO4+CH3COONa→C2H8AsNaO6
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and the product is typically crystallized from the reaction mixture and dried to obtain the hydrate form .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 2-hydrogen arsonatoacetate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of arsenic.
Reduction: It can be reduced to lower oxidation states of arsenic.
Substitution: The compound can undergo substitution reactions where the arsenic atom is replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific reaction conditions, such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction may produce arsenic trioxide .
Wissenschaftliche Forschungsanwendungen
Disodium 2-hydrogen arsonatoacetate hydrate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is used in studies related to arsenic metabolism and toxicity.
Medicine: Research on its potential therapeutic applications, particularly in the treatment of certain diseases, is ongoing.
Industry: It is used in the production of other arsenic-containing compounds and materials.
Wirkmechanismus
The mechanism of action of disodium 2-hydrogen arsonatoacetate hydrate involves its interaction with cellular components. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting cellular metabolism. The molecular targets and pathways involved include arsenic-binding proteins and pathways related to oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium hydrogen phosphate: Similar in structure but contains phosphorus instead of arsenic.
Sodium arsenate: Contains arsenic but differs in its chemical structure and properties.
Uniqueness
Disodium 2-hydrogen arsonatoacetate hydrate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its hydrate form also provides distinct properties compared to its anhydrous counterparts .
Eigenschaften
Molekularformel |
C2H5AsNa2O6 |
|---|---|
Molekulargewicht |
245.96 g/mol |
IUPAC-Name |
disodium;2-arsonatoacetic acid;hydrate |
InChI |
InChI=1S/C2H5AsO5.2Na.H2O/c4-2(5)1-3(6,7)8;;;/h1H2,(H,4,5)(H2,6,7,8);;;1H2/q;2*+1;/p-2 |
InChI-Schlüssel |
RJTDUAJFVQDGBM-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(=O)O)[As](=O)([O-])[O-].O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


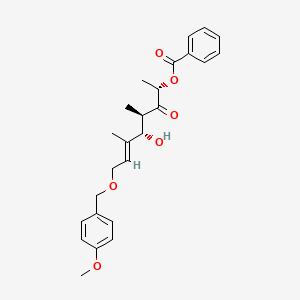


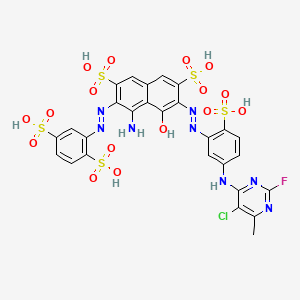
![O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12848202.png)
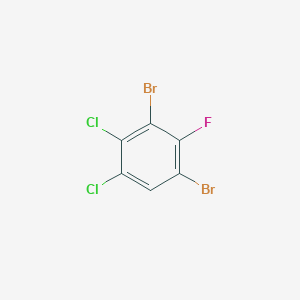

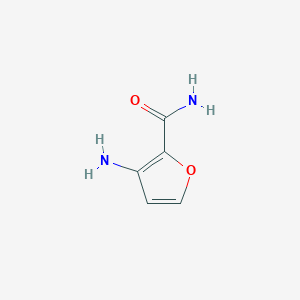
![3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride](/img/structure/B12848232.png)
